1-Oxa-6-azaspiro[3.3]heptane
Overview
Description
1-Oxa-6-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework of this compound provides a rigid and conformationally restricted structure, which can enhance the binding affinity and selectivity of drug molecules.
Scientific Research Applications
1-Oxa-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry:
- It serves as a valuable building block in the synthesis of complex molecules for drug discovery programs .
Biology:
- The compound is used in the development of bioactive molecules that can interact with specific biological targets .
Medicine:
- This compound is a key intermediate in the synthesis of potential antibiotic drug candidates, such as TBI-223, which is being developed for the treatment of tuberculosis .
Industry:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a building block for new drug candidates . It has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .
Action Environment
It’s worth noting that the compound is often isolated as a sulfonic acid salt, which yields a more stable and more soluble product .
Biochemical Analysis
Biochemical Properties
1-Oxa-6-azaspiro[3.3]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a structural surrogate for morpholine in drug-like molecules, which suggests its potential in medicinal chemistry . It interacts with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), where it binds to the active site and facilitates the reduction of substrates . The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as NQO1, where it acts as an inhibitor or activator depending on the context . This binding is facilitated by the compound’s spirocyclic structure, which allows for optimal positioning within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation. In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it has been shown to affect the levels of oxidative stress markers and other metabolites involved in cellular redox balance . These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The presence of specific binding proteins facilitates its localization and accumulation within target tissues, enhancing its biochemical effects. Understanding these transport mechanisms is essential for optimizing the compound’s application in research and therapeutic contexts.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . This compound can be targeted to specific cellular compartments such as the mitochondria, nucleus, and endoplasmic reticulum through post-translational modifications and targeting signals. These localization patterns enable this compound to exert its effects on specific cellular processes, including energy metabolism, gene expression, and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-6-azaspiro[3.3]heptane can be synthesized through various synthetic routes. One common method involves the cyclization of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to form the oxetane ring, followed by alkylation with 2-fluoro-4-nitroaniline . Another approach involves the cyclization of p-toluenesulfonamide with tribromopentaerythritol under basic conditions, followed by deprotection using magnesium turnings in methanol .
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. For example, the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane has been optimized for large-scale production, achieving high yields and purity .
Chemical Reactions Analysis
1-Oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation and Reduction:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions:
- Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
- Electrophilic substitution reactions can be achieved using reagents such as bromine or chlorine.
Major Products:
- Oxidation of this compound can yield corresponding oxides or hydroxylated derivatives.
- Reduction reactions typically produce amine derivatives.
- Substitution reactions can result in various substituted spirocyclic compounds .
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
1-Azaspiro[3.3]heptane: Lacks the oxygen atom in the spirocyclic ring, resulting in different physicochemical properties and applications.
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A derivative with additional functional groups that can be used for further chemical modifications.
The uniqueness of this compound lies in its specific spirocyclic structure, which provides a balance of rigidity and flexibility, making it a versatile scaffold for drug design and synthesis.
Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGOWOMUISLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736547 | |
Record name | 1-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936947-34-1 | |
Record name | 1-Oxa-6-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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